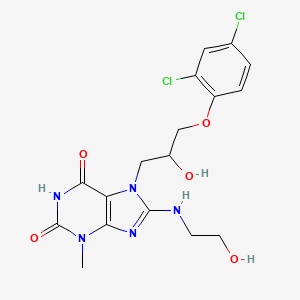
3-(Cyclopropylamino)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a solid substance and is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(Cyclopropylamino)propanoic acid hydrochloride can be represented by the SMILES stringO=C(O)CCNCCC.Cl . The InChI code for the compound is 1S/C6H13NO2.ClH/c1-2-4-7-5-3-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H . Physical And Chemical Properties Analysis
3-(Cyclopropylamino)propanoic acid hydrochloride is a solid substance . Its molecular weight is 165.62.Aplicaciones Científicas De Investigación
Protein Chemistry and Modification
- Cysteine thiol groups can be converted to S-3-sulphopropylcysteine using 3-hydroxypropane-sulphonic acid γ-sultone, a process useful in protein chemistry. This reaction is slower than with iodoacetate but shows similar selectivity for thiol groups, and the S-sulphopropylcysteine formed is stable under conditions of total acid hydrolysis and behaves distinctively in electrophoresis and ion-exchange chromatography (Rüegg & Rudinger, 2009).
Synthesis of Optically Active Compounds
- Optically active 1,4-thiazane-3-carboxylic acid was synthesized from cysteine via optical resolution by preferential crystallization. The process involves the use of intermediate compounds like (RS)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride, which exists as a conglomerate and can be optically resolved to yield its enantiomers (Shiraiwa et al., 1998).
Cyclopropanone Derivative Synthesis
- 1-(Arylsulfonyl)cyclopropanol, a cyclopropanone derivative, can be prepared from the reaction of cyclopropanone ethyl hemiacetal with sodium arylsufinate in the presence of formic acid. This new cyclopropanone equivalent reacts with terminal acetylenes and disubstituted amines in water catalyzed by AuCl3, providing a method for synthesizing 1-alkynyl cyclopropylamines (Liu et al., 2008).
Synthesis of Key Pharmaceutical Intermediates
- The synthesis of 2-Amino-6-cyclopropylamino-9H-purine, a key intermediate of abacavir, involves multiple steps including nitrosation, cyclization, acylation, chlorination, and condensation with cyclopropylamine. This process yields an overall yield of about 39% (Liu Wanyi, 2008).
Asymmetric Hydrogenation Studies
- (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid was prepared in optically pure form as its hydrochloride using a simple and safe, asymmetric hydrogenation catalyst system. This approach allows rapid screening of various chiral phosphine ligands via an in situ ionic complex (O'reilly et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
3-(cyclopropylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)3-4-7-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUSEVOGAKCKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)propanoic acid hydrochloride | |
CAS RN |
1170463-02-1 |
Source


|
| Record name | 3-(cyclopropylamino)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)

![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)
![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)
![3-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one](/img/structure/B2774965.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B2774966.png)